2-Bromo-3-fluoronitrobenzene
Overview
Description
2-Bromo-3-fluoronitrobenzene is an organic compound with the chemical formula C6H3BrFNO2. It is a pale-yellow to yellow or red-brown solid or liquid . This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2-Bromo-3-fluoronitrobenzene is primarily used as an intermediate in organic synthesis .
Mode of Action
As an organic compound, this compound can participate in various chemical reactions. For instance, it can be used in copper reduction reactions . The bromine and nitro groups in the compound make it a good electrophile, allowing it to undergo nucleophilic substitution reactions .
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Result of Action
As a chemical intermediate, the primary result of the action of this compound is the formation of new organic compounds . The specific effects depend on the nature of the compounds synthesized from it.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-fluoronitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an electrophile in reactions with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways by covalently modifying key signaling proteins, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by modifying transcription factors or other regulatory proteins . Additionally, this compound can participate in nucleophilic aromatic substitution reactions, where it acts as an electrophile and forms covalent bonds with nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects, such as cytotoxicity and apoptosis, can occur at high doses . These dosage-dependent effects are essential for determining the safe and effective use of the compound in biochemical and pharmaceutical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo metabolic transformations, such as reduction and conjugation, leading to the formation of metabolites with different biochemical activities . These metabolic pathways can affect the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s availability and activity at its target sites, determining its overall efficacy and safety.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, including enzyme inhibition, gene expression changes, and metabolic alterations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to prepare 2-Bromo-3-fluoronitrobenzene involves the nitration of 2-bromo-3-fluorobenzene. The process typically includes the following steps :
Acetylation: o-Bromoaniline reacts with chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide.
Nitration: N-(2-bromophenyl)acetamide undergoes nitration with nitric acid to produce N-(2-bromo-6-nitrobenzophenone)acetamide.
Hydrolysis: The nitrated product is hydrolyzed to yield 2-bromo-6-nitroaniline.
Diazotization and Fluorination: 2-Bromo-6-nitroaniline is subjected to diazotization followed by fluorination to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. The use of cost-effective raw materials and efficient reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoronitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: The major product of the reduction reaction is 2-bromo-3-fluoroaniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
2-Bromo-3-fluoronitrobenzene has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of materials such as organic electrophosphorescent materials and organic electroluminescent elements.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloronitrobenzene
- 2-Bromo-3-iodonitrobenzene
- 2-Bromo-3-nitrobenzene
Uniqueness
2-Bromo-3-fluoronitrobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds. The fluorine atom, in particular, enhances the compound’s stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
2-bromo-1-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVWQQTOYDXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593216 | |
Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-94-6 | |
Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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